N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of a morpholine derivative was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as described in the first paper . This process involves heating the reactants to promote the chemical reaction and then characterizing the final product using techniques such as NMR, IR, and Mass spectral studies.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using single crystal X-ray diffraction studies. For instance, the morpholine derivative mentioned earlier was found to belong to the monoclinic system with specific lattice parameters, and its structure was confirmed through these studies . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by various substituents and their positions on the core structure. The second paper discusses the condensation of different amines with a thiazolidine derivative, leading to region-isomeric thiazolo[3,4-a]quinoxalines . The presence of a fluorine atom can have a mesomeric effect, comparable to that of an aminosubstituent, which can affect the ratio of isomers formed during the reaction.
Physical and Chemical Properties Analysis
The stability of these compounds in aqueous-organic solutions can be studied through solvolysis reactions, which are influenced by factors such as pH and temperature. The third paper investigates the first-order reaction of solvolysis for a pyrrole derivative, with the decomposition followed by HPLC methods . The study provides insights into the specific acid-base catalysis involved and calculates thermodynamic parameters like activation energy, enthalpy, and entropy.
Biological Activity
Although not directly related to the compound , the biological activity of similar compounds has been evaluated. The morpholine derivative was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein, showing significant anti-TB and antimicrobial activities .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The compound has been explored for its role as a neurokinin-1 (NK1) receptor antagonist, showing potential in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. Its water solubility and oral activity make it suitable for both intravenous and oral administration, highlighting its versatility in clinical applications (Harrison et al., 2001).
Anticonvulsant Activity
Research into new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, has demonstrated broad spectra of activity across preclinical seizure models. This indicates the compound's potential as a novel anticonvulsant agent, offering a promising safety profile when compared to existing antiepileptic drugs (Kamiński et al., 2015).
Antipsychotic Potential
The pharmacological profile of certain derivatives, acting as potent 5-HT2A receptor inverse agonists, suggests their utility as antipsychotic agents. They demonstrate efficacy in attenuating behaviors induced by 5-HT2A receptor agonists, supporting their potential in treating psychiatric disorders such as schizophrenia (Vanover et al., 2006).
Anti-Cancer Properties
A specific derivative has been identified for its potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating strong potential as an anti-cancer agent. This compound exhibited significant cytotoxic activity against various human cancer cell lines, suggesting its role in cancer therapy (Riadi et al., 2021).
5-HT(1B/1D) Antagonism and Serotonin Modulation
The compound has also been studied for its effects as a 5-HT(1B/1D) antagonist, showing promise in the modulation of serotonin levels. Such modulation is crucial in various neurological and psychological conditions, highlighting the compound's therapeutic potential in areas beyond its primary applications (Liao et al., 2000).
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-3-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-19(25)5-7-20/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIFLWBKXHTFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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